molecular formula C19H24N2O2 B14363088 N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide CAS No. 90304-70-4

N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide

Cat. No.: B14363088
CAS No.: 90304-70-4
M. Wt: 312.4 g/mol
InChI Key: CLNKELHPXWVNBR-UHFFFAOYSA-N
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Description

N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide is a synthetic organic compound with a complex structure It is characterized by the presence of both ethyl and methoxy groups attached to a phenyl ring, along with a methylalaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide typically involves multi-step organic reactions. One common approach is the reaction of 2-ethylphenylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an amide bond, resulting in the intermediate product, which is then further reacted with 2-methylalanine under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of N2-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-Methylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide
  • N~2~-(2-Ethylphenyl)-N-(4-methoxyphenyl)-2-methylalaninamide
  • N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-ethylalaninamide

Uniqueness

N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

90304-70-4

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-(2-ethylanilino)-N-(3-methoxyphenyl)-2-methylpropanamide

InChI

InChI=1S/C19H24N2O2/c1-5-14-9-6-7-12-17(14)21-19(2,3)18(22)20-15-10-8-11-16(13-15)23-4/h6-13,21H,5H2,1-4H3,(H,20,22)

InChI Key

CLNKELHPXWVNBR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(C)(C)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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